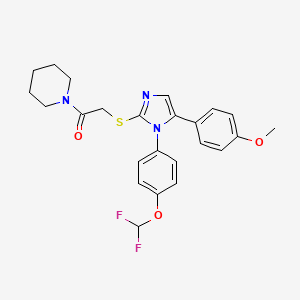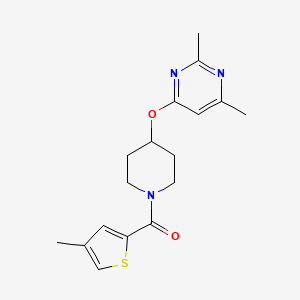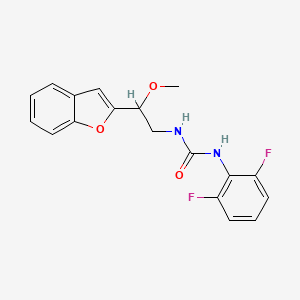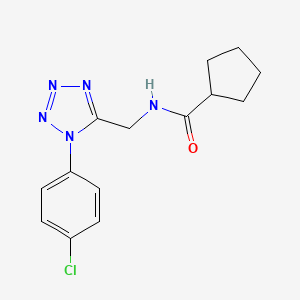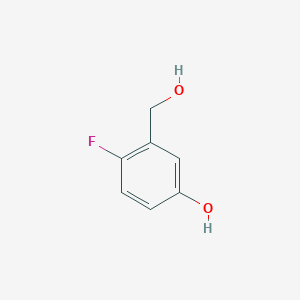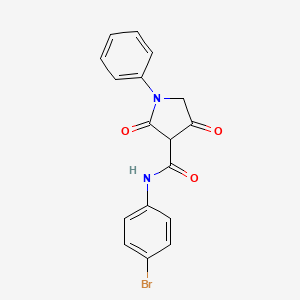
N-(4-bromophenyl)-2,4-dioxo-1-phenylpyrrolidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromophenyl)-2,4-dioxo-1-phenylpyrrolidine-3-carboxamide is a useful research compound. Its molecular formula is C17H13BrN2O3 and its molecular weight is 373.206. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthetic Methodologies and Chemical Properties
Pteridine Derivatives Synthesis : The conversion of various derivatives, including a 5-bromo-derivative, into pteridin-4-ones demonstrates a methodological exploration in heterocyclic chemistry. This work compares several synthesis routes, evaluating their efficiency for generating structurally complex molecules (Albert, 1979).
CCR5 Antagonist Development : A practical synthesis approach for an orally active CCR5 antagonist highlights the utility of bromophenyl derivatives in medicinal chemistry. The methodology includes esterification and a Suzuki−Miyaura reaction, showcasing the compound's role in drug discovery processes (Ikemoto et al., 2005).
Multicomponent Synthesis : The multicomponent synthesis of N-aminopyrrolidine-2,5-diones illustrates the versatility of bromophenyl derivatives in constructing complex molecules. This approach achieves diastereoselective outcomes with good to excellent yields, underscoring the strategic value in synthetic organic chemistry (Adib et al., 2011).
Biological Applications
Antibacterial Activity : The synthesis of N-(4-bromophenyl)furan-2-carboxamide analogues and their evaluation against drug-resistant bacteria highlights the potential of bromophenyl derivatives in developing new antimicrobial agents. This research demonstrates significant activity against pathogens like A. baumannii, suggesting the compound's role in addressing antibiotic resistance (Siddiqa et al., 2022).
Anticancer and Anti-inflammatory Properties : Novel pyrazolopyrimidines derivatives, synthesized from bromophenyl compounds, were evaluated for their anticancer and anti-5-lipoxygenase activities. This study identifies compounds with notable efficacy, contributing to the development of new therapeutic agents (Rahmouni et al., 2016).
Propiedades
IUPAC Name |
N-(4-bromophenyl)-2,4-dioxo-1-phenylpyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN2O3/c18-11-6-8-12(9-7-11)19-16(22)15-14(21)10-20(17(15)23)13-4-2-1-3-5-13/h1-9,15H,10H2,(H,19,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHTIWLXHQBMAPL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C(C(=O)N1C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2-ethoxyphenyl)-2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2401833.png)
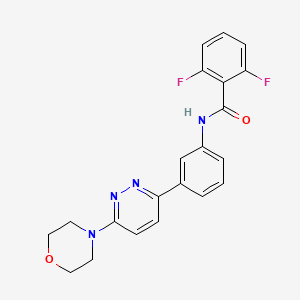
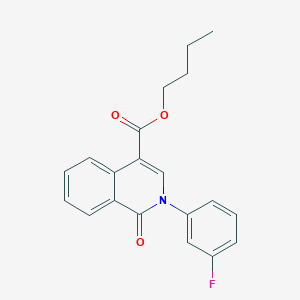
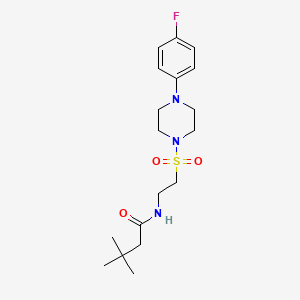
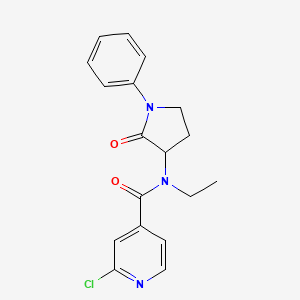
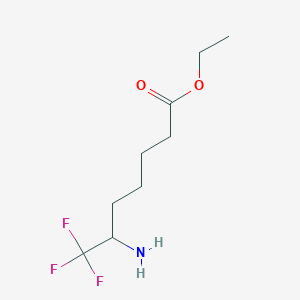
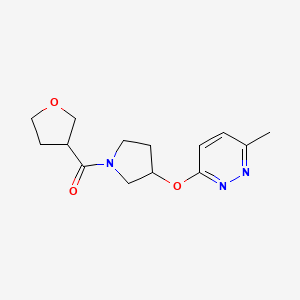
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-5-methylpyrazine-2-carboxamide](/img/structure/B2401847.png)
